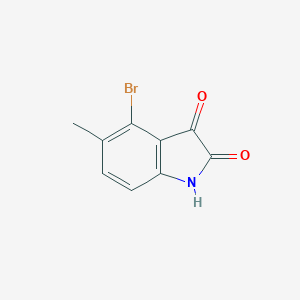

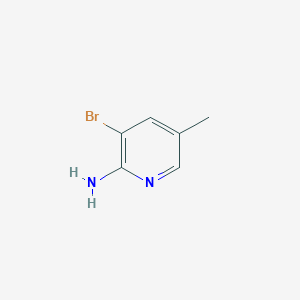

4-Bromo-5-methylisatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 4-Bromo-5-methylisatin involves multi-step chemical reactions. A notable example includes the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, where 2-amino-5-methylbenzoic acid is prepared through a series of reactions including treating p-toluidine with chloral hydrate and hydroxylamine hydrochloride, followed by oxidation and bromination steps to yield the final product (Cao Sheng-li, 2004).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of isatin derivatives, including those similar to 4-Bromo-5-methylisatin, have been studied using density functional theory (DFT) and spectroscopic methods such as FT-IR and FT-Raman. These studies provide insights into the effects of substituents on the molecule's properties and help in understanding the molecular geometry, stability, and electronic parameters of these compounds (T. Polat et al., 2015).

Chemical Reactions and Properties

4-Bromo-5-methylisatin and its derivatives undergo various chemical reactions, forming a range of biologically active compounds. The Schiff and Mannich bases derived from isatin derivatives exhibit significant antibacterial, antifungal, and anti-HIV activities. These activities are attributed to the structural features and the presence of bromo and methyl groups in the isatin backbone (S. Pandeya et al., 1999).

Physical Properties Analysis

The physical properties of isatin derivatives, including solubility, melting points, and crystalline structure, are influenced by substituents such as bromo and methyl groups. The crystalline structure of these compounds, determined through X-ray crystallography, reveals detailed information about the molecular arrangement and hydrogen bonding interactions, essential for understanding their chemical behavior and reactivity (Wen-Hui Li, 2009).

Aplicaciones Científicas De Investigación

Antiviral Applications

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : Isatin derivatives, including 4-Bromo-5-methylisatin, have been studied for their potential as broad-spectrum antiviral agents . This research has become particularly relevant due to the recent outbreaks of various viruses, including SARS-COV-2 .

- Results or Outcomes : Over the last fifty years, suitably functionalized isatin has shown remarkable and broad-spectrum antiviral properties . The review suggests that isatin derivatives could provide a valuable platform for generating more potent and cost-effective antiviral therapies .

Green Chemistry

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Isatin and its derivatives, including 4-Bromo-5-methylisatin, are synthetically versatile substrates that can form a wide range of heterocyclic structures . This makes them attractive to many research groups .

- Results or Outcomes : Isatin derivatives are used as raw material in the synthesis of various heterocyclic structures and drugs . They possess many biological and pharmacological properties such as antitumor, antioxidant, antimicrobial, anti-mycobacterial, anthelmintic, analgesic, anti-inflammatory, antiviral, anticonvulsant, anticancer, anti-protozoa, anti-HIV, and DNA cleavage .

Anti-Counterfeit Applications

- Specific Scientific Field : Materials Science .

- Summary of the Application : Silicon nanocrystals (SiNCs), which have high natural abundance, low toxicity, and impressive optical properties, have been used in fluorescent anti-counterfeiting applications . 4-Bromo-5-methylisatin could potentially be used in the synthesis of these SiNCs .

- Results or Outcomes : The research demonstrated the potential of silicon nanocrystals in creating aging-resistant fluorescent anti-counterfeiting coatings .

Proteomics Research

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-5-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAVQCARZCYRIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346325 |

Source

|

| Record name | 4-Bromo-5-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methylisatin | |

CAS RN |

147149-84-6 |

Source

|

| Record name | 4-Bromo-5-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)